molecular formula C22H22N2O2S B2468041 4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide CAS No. 2034344-18-6

4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

Cat. No.: B2468041
CAS No.: 2034344-18-6
M. Wt: 378.49
InChI Key: MFNGYUXOLTWYIX-UHFFFAOYSA-N
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Description

4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide (CAS 2034344-18-6) is a synthetic small molecule with a molecular formula of C22H22N2O2S and a molecular weight of 378.49 g/mol . This chemical features a unique hybrid structure combining phenyl, oxane (tetrahydro-2H-pyran), thiophene, and pyridine rings linked by a carboxamide group, making it a valuable scaffold in medicinal chemistry and antimicrobial research. The compound's calculated properties include a topological polar surface area of 79.5 Ų and an XLogP3 value of 3.1, indicating favorable drug-like characteristics for pharmacokinetic studies . Current research applications for this compound and its structural analogs are primarily focused on combating antimicrobial resistance (AMR). Structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives have demonstrated promising antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a high-priority pathogen according to the World Health Organization . Molecular docking studies suggest that such carboxamide compounds exhibit strong binding affinities to bacterial target proteins, including the β-lactamase enzyme, which is crucial for understanding mechanisms to overcome bacterial resistance mechanisms . Furthermore, pyridine-carboxamide hybrids have shown significant potential in agricultural chemistry for managing phytopathogenic diseases. Research on similar molecular frameworks has revealed potent activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes, with certain analogs enhancing seed germination rates and plant vigor while providing effective disease control . The amide linkage in these compounds is critical for their bioactivity, facilitating specific interactions with biological targets. This product is intended for research purposes in developing novel therapeutic agents against drug-resistant infections and for exploring new agrochemical solutions for crop protection. It is supplied for laboratory use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for investigating structure-activity relationships, conducting molecular docking studies, and developing new classes of antimicrobial and anti-infective agents.

Properties

IUPAC Name

4-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(22(9-12-26-13-10-22)19-6-2-1-3-7-19)24-15-17-5-4-11-23-20(17)18-8-14-27-16-18/h1-8,11,14,16H,9-10,12-13,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNGYUXOLTWYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce ketones or carboxylic acids, while reduction reactions might produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide exerts its effects depends on its specific applications. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic and aromatic amides, such as:

  • 4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
  • 4-phenyl-N-{[2-(furan-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

Uniqueness

What sets 4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide apart is its specific combination of functional groups and heterocyclic structures. This unique arrangement can confer specific chemical and biological properties that make it valuable for certain applications.

Biological Activity

4-Phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a phenyl group, a thiophene ring, and a pyridine moiety attached via a methylene bridge. The synthesis typically involves multi-step reactions, including the formation of the oxane ring and subsequent functionalization.

Synthetic Route Overview:

  • Formation of the Oxane Ring : The initial step involves cyclization to form the oxane structure.
  • Substitution Reactions : Subsequent reactions introduce the thiophenyl and pyridinyl groups.
  • Final Modifications : The carboxamide functionality is added through amidation reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro tests revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

The compound's mechanism of action is believed to involve interaction with specific cellular targets, such as enzymes or receptors associated with cancer proliferation and survival pathways. Studies suggest that it may inhibit key signaling pathways involved in cell growth, leading to reduced viability of cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed a marked reduction in bacterial load, supporting its potential as a therapeutic agent in treating resistant infections.
  • Case Study on Cancer Cell Lines : In a comparative study published in Cancer Research, researchers assessed the cytotoxicity of this compound alongside standard chemotherapeutics. It was found to enhance the efficacy of existing treatments when used in combination therapy.

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